molecular formula C3H9BrN2S B016267 S-Ethylisothiourea hydrobromide CAS No. 1071-37-0

S-Ethylisothiourea hydrobromide

Cat. No.: B016267
CAS No.: 1071-37-0
M. Wt: 185.09 g/mol
InChI Key: SWXXKWPYNMZFTE-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

S-Ethylisothiourea hydrobromide primarily targets nitric oxide synthase (NOS) enzymes . These enzymes play a crucial role in producing nitric oxide, a molecule involved in various physiological and pathological processes. The compound is a potent competitive inhibitor of human NOS isozymes, particularly the inducible form .

Mode of Action

This compound acts as a competitive inhibitor of NOS enzymes . It competes with L-arginine, the natural substrate of NOS, for the active site of the enzyme . By binding to the active site of NOS, it prevents the formation of nitric oxide .

Biochemical Pathways

The inhibition of NOS enzymes by this compound affects the nitric oxide synthesis pathway . Nitric oxide is a signaling molecule involved in various physiological processes, including vasodilation, immune response, and neurotransmission. Therefore, the inhibition of NOS enzymes can have significant downstream effects on these processes .

Result of Action

The inhibition of NOS enzymes by this compound results in a decrease in nitric oxide production . This can have various molecular and cellular effects, depending on the specific physiological or pathological context. For instance, it may affect vasodilation, immune response, and neurotransmission due to the role of nitric oxide in these processes .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the compound’s inhibitory activity may be affected by the concentration of L-arginine, the natural substrate of NOS . Additionally, factors such as pH and temperature could potentially affect the stability of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: S-Ethylisothiourea hydrobromide can be synthesized through the reaction of ethyl isothiocyanate with hydrobromic acid. The reaction typically involves the following steps:

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, with careful control of reaction parameters to ensure high yield and purity. The product is typically purified using advanced techniques such as column chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions: S-Ethylisothiourea hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

  • S-Methylisothiourea hydrobromide
  • S-Propylisothiourea hydrobromide
  • S-Butylisothiourea hydrobromide

Comparison: S-Ethylisothiourea hydrobromide is unique due to its specific ethyl group, which influences its reactivity and biological activity. Compared to S-Methylisothiourea hydrobromide, it has a slightly larger molecular size, which can affect its binding affinity to target enzymes. The presence of the ethyl group also impacts its solubility and stability compared to other similar compounds .

Properties

IUPAC Name

ethyl carbamimidothioate;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8N2S.BrH/c1-2-6-3(4)5;/h2H2,1H3,(H3,4,5);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWXXKWPYNMZFTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC(=N)N.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

2986-20-1 (Parent)
Record name S-Ethylisothiuronium bromide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001071370
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

185.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1071-37-0
Record name Carbamimidothioic acid, ethyl ester, hydrobromide (1:1)
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Record name S-Ethylisothiuronium bromide
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name etiron
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Record name ethyl carbamimidothioate hydrobromide
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Record name S-ETHYLISOTHIURONIUM BROMIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of S-Ethylisothiourea hydrobromide in the synthesis of ensitrelvir?

A1: this compound serves as a crucial starting material in the synthesis of the N1, N3-disubstituted 1,3,5-triazone core of ensitrelvir []. This four-step telescoped strategy involves a reaction with aminomethyl triazole, utilizing 1,1'-Carbonyldiimidazole (CDI) as an activating agent. This reaction sequence includes CDI-activation, condensation, CDI-cyclization, and N1-alkylation, ultimately leading to the desired triazone intermediate [].

Q2: What are the advantages of this synthetic approach using this compound for ensitrelvir production?

A2: The research highlights several benefits of utilizing this compound in this synthetic route. The procedure stands out due to its straightforward conditions and operational simplicity, making it suitable for large-scale production. Furthermore, the strategy boasts a commendable overall yield of 53% on a gram scale, highlighting its efficiency []. This efficient and scalable synthesis of the key N1, N3-disubstituted 1,3,5-triazone intermediate of ensitrelvir using this compound paves the way for further research and development of ensitrelvir analogs [].

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